N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
CAS No.: 1797123-68-2
Cat. No.: VC4785293
Molecular Formula: C21H20ClFN4O3
Molecular Weight: 430.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797123-68-2 |
|---|---|
| Molecular Formula | C21H20ClFN4O3 |
| Molecular Weight | 430.86 |
| IUPAC Name | N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
| Standard InChI | InChI=1S/C21H20ClFN4O3/c22-15-11-14(5-6-16(15)23)25-20(29)19(28)24-12-13-7-9-27(10-8-13)21-26-17-3-1-2-4-18(17)30-21/h1-6,11,13H,7-10,12H2,(H,24,28)(H,25,29) |
| Standard InChI Key | DVOOCXWIUUSUQY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4O3 |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions. Below is a generalized pathway:
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Formation of the Benzoxazole Core:
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Starting from 2-aminophenol, cyclization with a carboxylic acid derivative yields the benzoxazole ring.
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Attachment of Piperidine:
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The benzoxazole is functionalized at the 2-position with a piperidine group to form 1-(benzo[d]oxazol-2-yl)piperidin-4-yamine.
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Oxalamide Formation:
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The piperidine derivative reacts with oxalyl chloride to form the intermediate oxalamide.
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Subsequent coupling with a halogenated aromatic amine (e.g., 3-chloro-4-fluoroaniline) completes the synthesis.
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Potential Biological Applications
This compound's structure suggests applications in medicinal chemistry, particularly as a candidate for receptor modulation or enzyme inhibition:
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CNS Activity:
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The benzoxazole-piperidine scaffold is commonly associated with central nervous system (CNS) activity, including potential roles as antipsychotics or antidepressants.
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Anti-inflammatory Properties:
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The oxalamide group is structurally related to known COX inhibitors, suggesting potential anti-inflammatory activity.
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Antimicrobial Activity:
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Halogenated aromatic systems often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit key enzymes.
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Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClFN3O3 |
| Molecular Weight | 431.85 g/mol |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol) |
| Melting Point | Not available |
| LogP (Estimation) | Moderate (~3–5) |
Limitations and Future Directions
Despite its promising structure, further studies are required to fully elucidate the pharmacological profile of this compound:
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In Vitro Assays:
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Enzyme inhibition assays (e.g., COX or kinase targets).
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Antimicrobial screening against resistant strains.
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In Vivo Studies:
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Pharmacokinetics and biodistribution.
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Toxicity profiling in animal models.
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Derivatization:
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Modifications at the halogenated phenyl or piperidine moiety could enhance potency and selectivity.
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